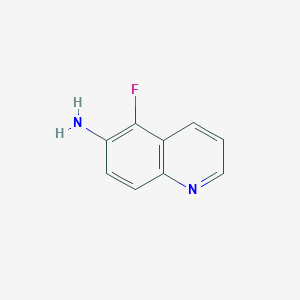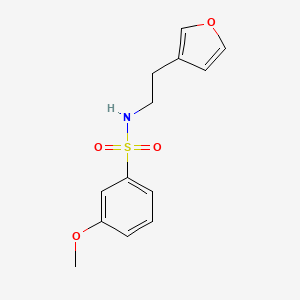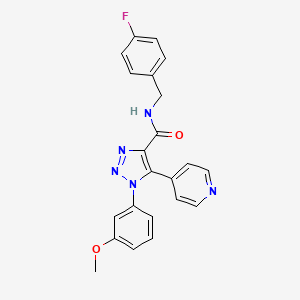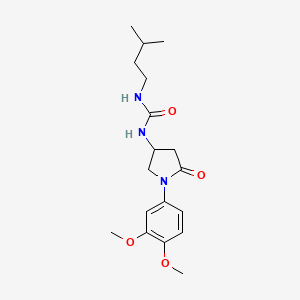
1-Bromo-2-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-hexene is a chemical compound with the molecular formula C6H11Br . It is also known by other names such as (2E)-1-Bromo-2-hexene .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms and a bromine atom attached to the first carbon atom . The E-Z system for naming alkenes can be used to describe the geometric isomers of this compound .Chemical Reactions Analysis
This compound, being an alkene, can undergo various reactions. One such reaction is the electrophilic addition of bromine . In this reaction, the bromine molecule acts as an electrophile and attacks the double bond of 1-hexene, forming a bromonium ion .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.055 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 151.6±9.0 °C at 760 mmHg, and a vapour pressure of 4.6±0.3 mmHg at 25°C .Scientific Research Applications
1. Surface Chemistry and Reaction Kinetics
- Dehydrocyclization on Bimetallic Surfaces : 6-Bromo-1-hexene exhibits unique chemistry when interacting with Cu3Pt(111) surfaces, such as dehydrocyclization to form benzene, decomposition, and hydrogenation processes. This compound is useful for studying kinetics of coverage-dependent reactions (He, Mathauser, & Teplyakov, 2000).
2. Pyrolysis and Combustion Studies
- High-Pressure Pyrolysis : Using 6-bromo-1-hexene as a precursor, studies have explored its pyrolysis under high pressures and temperatures. This research is critical for understanding the formation of various hydrocarbons and gases, such as ethylene and methane (Liszka & Brezinsky, 2019).
3. Catalytic Reduction Studies
- Reduction by Nickel(I) Salen : Investigations into the catalytic reduction of 6-bromo-1-hexene by nickel(I) salen have been conducted. This research is important for understanding catalytic processes and potential industrial applications (Fang, Peters, & Mubarak, 2001).
4. Catalysis and Isomerization
- Isomerization over Bimetallic Catalysts : Studies on the isomerization of 1-hexene over bimetallic catalysts like Fe–Mo, Co–Mo, and Ni–Mo bimetallic additives have been explored. These catalysts are particularly effective in converting 1-hexene into more valuable isomers (Kostyniuk, Key, & Mdleleni, 2020).
5. Organic Synthesis Applications
- Intermediate in Organic Syntheses : Compounds like 6-chloro-1-hexene have been synthesized using 1-bromo-2-hexene as a reactant. This is significant in the field of organic chemistry for the synthesis of various organic compounds (Mazerolles, Boussaguet, & Huc, 2003).
6. Electrochemical Reduction
- Reduction at Silver Cathodes : The electrochemical reduction of 1,6-dibromohexane, a related compound, at silver cathodes has been studied, providing insights into the reduction processes and potential applications in electrochemistry (Martin, Strawsine, Mubarak, & Peters, 2015).
Mechanism of Action
Safety and Hazards
1-Bromo-2-hexene is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
properties
IUPAC Name |
1-bromohex-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUYXUPUOLFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34686-76-5 |
Source


|
| Record name | 1-BROMO-2-HEXENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)
![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)


![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936191.png)


![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)